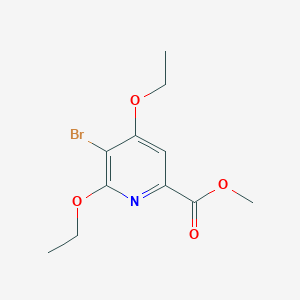

Methyl 5-bromo-4,6-diethoxypicolinate

Description

Overview of Picolinate (B1231196) Scaffold Significance in Synthetic Chemistry and Chemical Biology

The picolinate scaffold, or pyridine-2-carboxylate, is a privileged structure in both synthetic chemistry and chemical biology. Its structural and electronic characteristics make it a versatile component in the design of complex molecules. nih.gov Picolinic acid and its derivatives are widely utilized as ligands for metal ion complexation, a property that is crucial for applications ranging from catalysis to the development of biomedical imaging agents. nih.govresearchgate.net The ability of the picolinate moiety to form stable complexes with a variety of metal ions has been exploited in the creation of coordination polymers and other advanced materials. rsc.org

In the realm of chemical biology, the picolinate scaffold is present in numerous molecules with demonstrated biological activity. dovepress.com For instance, chromium picolinate is a well-known nutritional supplement. drugbank.comnih.gov The inherent bioactivity and favorable physicochemical properties of the picolinate core have established it as a valuable framework in drug discovery, leading to the development of therapeutic agents for a wide range of diseases. dovepress.com

The Role of Halogenation (Bromination) in Pyridine-Based Chemical Entities

Halogenation, and specifically bromination, of pyridine-based molecules is a powerful strategy for enhancing their synthetic utility. The introduction of a bromine atom onto the pyridine (B92270) ring transforms it into a versatile intermediate for a wide array of chemical transformations. researchgate.netacs.org Bromopyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

The primary role of the bromine atom is to serve as a reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly effective in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. researchgate.netresearchgate.netacs.orgresearchgate.net These reactions allow for the precise and efficient introduction of diverse molecular fragments, enabling the construction of complex architectures from simpler precursors. The strategic placement of a bromine atom on the picolinate scaffold, therefore, opens up a vast chemical space for the synthesis of novel derivatives with tailored properties.

Alkoxy Substitution Patterns in Picolinate Chemistry

Alkoxy groups (R-O–) are important substituents in organic chemistry that can significantly modulate the electronic properties of an aromatic ring. When attached to a picolinate scaffold, alkoxy groups generally act as electron-donating groups through resonance, increasing the electron density of the pyridine ring. nih.gov This electronic modification can influence the reactivity of the molecule in subsequent chemical reactions. rsc.orgrsc.org

The substitution pattern of alkoxy groups is critical. In the case of Methyl 5-bromo-4,6-diethoxypicolinate, the two ethoxy groups at the C4 and C6 positions flank the bromine atom at C5. This arrangement is expected to influence the reactivity of the C-Br bond, potentially facilitating oxidative addition in palladium-catalyzed coupling reactions. nih.gov Furthermore, the steric bulk of the alkoxy groups can direct the regioselectivity of certain reactions and influence the conformational preferences of the molecule. researchgate.net

Contextualization of this compound within Advanced Organic Synthesis

This compound is a highly functionalized building block designed for use in advanced organic synthesis. It synergistically combines the key features of its constituent parts: the versatile picolinate core, a strategically placed bromine atom for cross-coupling, and electron-donating alkoxy groups to modulate reactivity. While this specific compound is a specialized intermediate, its structure is representative of a class of polysubstituted heteroaromatics that are crucial for constructing complex target molecules. researchgate.netatlantis-press.com

The bromine atom at the 5-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. acs.org The methyl ester at the 2-position provides another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation. researchgate.netnih.gov The diethoxy substituents at the 4- and 6-positions electronically activate the ring, influencing the rates and outcomes of subsequent synthetic steps. nih.gov This multi-functional nature makes this compound and related compounds powerful intermediates in multi-step synthetic campaigns aimed at novel pharmaceuticals or materials.

Below is a table summarizing the key chemical identifiers and computed properties for a structurally related compound, Methyl 5-bromo-4-methylpicolinate, which provides insight into the general characteristics of this compound class. nih.gov

| Property | Value |

| IUPAC Name | methyl 5-bromo-4,6-diethoxypyridine-2-carboxylate |

| Molecular Formula | C12H16BrNO4 |

| Molecular Weight | 318.16 g/mol |

| CAS Number | Not Publicly Available |

| Canonical SMILES | CCOC1=C(C(=C(N=C1Br)C(=O)OC)OCC) |

| Physical State | Predicted: Solid |

Note: Data for the specific title compound is not widely available; properties are based on its chemical structure and comparison with analogs like Methyl 5-bromo-4-methylpicolinate. nih.gov

Research Significance and Academic Relevance of the Compound Class

The class of compounds to which this compound belongs holds considerable research significance. The academic relevance stems from the ongoing need for novel, highly functionalized heterocyclic building blocks to accelerate the discovery of new chemical entities. nih.gov The synthesis of such polysubstituted pyridines often requires the development of new and efficient synthetic methodologies. researchgate.net

From a medicinal chemistry perspective, the pyridine scaffold is a cornerstone of drug design. dovepress.commdpi.com The ability to systematically modify the picolinate core at multiple positions—as exemplified by this compound—is invaluable for structure-activity relationship (SAR) studies. Researchers can utilize the bromine as a versatile anchor point for diversification, leading to libraries of novel compounds for biological screening. The continued exploration and utilization of these advanced intermediates are therefore central to progress in synthetic organic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO4 |

|---|---|

Molecular Weight |

304.14 g/mol |

IUPAC Name |

methyl 5-bromo-4,6-diethoxypyridine-2-carboxylate |

InChI |

InChI=1S/C11H14BrNO4/c1-4-16-8-6-7(11(14)15-3)13-10(9(8)12)17-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

IETGOCKYQCOQGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NC(=C1Br)OCC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Bromo 4,6 Diethoxypicolinate

Established Synthetic Routes for the Target Compound

The primary and most direct route to Methyl 5-bromo-4,6-diethoxypicolinate involves the electrophilic bromination of its non-brominated precursor, Methyl 4,6-diethoxypicolinate.

Bromination of Methyl 4,6-diethoxypicolinate (e.g., using N-bromosuccinimide)

The introduction of a bromine atom onto the pyridine (B92270) ring of Methyl 4,6-diethoxypicolinate can be achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations due to its milder nature compared to elemental bromine, which can lead to over-bromination or undesired side reactions. organic-chemistry.org

The 4- and 6-ethoxy groups are electron-donating, activating the pyridine ring towards electrophilic attack. These groups direct incoming electrophiles to the ortho and para positions. In the case of Methyl 4,6-diethoxypicolinate, the positions ortho to the ethoxy groups are C3 and C5. The directing effects of the substituents would therefore favor bromination at either the C3 or C5 position. The precise regioselectivity can be influenced by steric hindrance and the specific reaction conditions employed. For pyridines with electron-donating substituents, electrophiles typically react at positions ortho and para to these groups. youtube.com

A plausible reaction scheme is as follows: Methyl 4,6-diethoxypicolinate reacts with N-bromosuccinimide in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent, to yield this compound.

Table 1: Proposed Reaction Conditions for Bromination

| Parameter | Condition |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Substrate | Methyl 4,6-diethoxypicolinate |

| Solvent | Acetonitrile, Dichloromethane, or Chloroform |

| Temperature | Room temperature to gentle heating |

| Catalyst | Not typically required, but a radical initiator (e.g., AIBN) or light can be used if a radical mechanism is desired, though an ionic mechanism is more likely for aromatic bromination. |

Precursor Synthesis and Reaction Conditions

One potential route starts from chelidamic acid (4,6-dihydroxypicolinic acid). The hydroxyl groups can be converted to ethoxy groups via a Williamson ether synthesis, followed by esterification of the carboxylic acid.

Proposed Synthesis of Methyl 4,6-diethoxypicolinate:

Dichlorination of Chelidamic Acid: Chelidamic acid can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield methyl 4,6-dichloropicolinate.

Ethoxylation: The resulting dichloro derivative can then undergo nucleophilic aromatic substitution with sodium ethoxide to replace the chlorine atoms with ethoxy groups.

Esterification: If the starting material is 4,6-diethoxypicolinic acid, the carboxylic acid can be esterified to the methyl ester using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol. nih.govorgsyn.orgyoutube.com

Alternative Synthetic Pathways and Retrosynthetic Analysis

Retrosynthetic analysis provides a logical framework for devising alternative synthetic routes by disconnecting the target molecule into simpler, commercially available starting materials. nih.govnumberanalytics.comyoutube.comamazonaws.comresearchgate.net

Strategies for Diethoxypicolinate Core Construction

A retrosynthetic disconnection of the C-Br bond in this compound points to Methyl 4,6-diethoxypicolinate as the immediate precursor. The diethoxypicolinate core can be further disconnected. A plausible retrosynthesis involves breaking the pyridine ring. For instance, a Hantzsch-type pyridine synthesis could be envisioned, although this is more common for dihydropyridines. A more likely approach involves building the substitution pattern onto a pre-formed pyridine ring.

Starting from a simple, commercially available pyridine derivative, such as 2,4,6-trihydroxypyridine, one could selectively functionalize the different positions.

Methods for Site-Specific Bromination on the Pyridine Ring

Achieving site-specific bromination is crucial for the synthesis of the desired isomer. The inherent directing effects of the substituents on the pyridine ring are the primary determinants of regioselectivity in electrophilic bromination. youtube.comresearchgate.netnih.govchemrxiv.orgnih.gov

For the synthesis of this compound, the directing influence of the two ethoxy groups and the methyl carboxylate group must be considered. The ethoxy groups at positions 4 and 6 strongly activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions (C3 and C5). The methyl carboxylate group at C2 is an electron-withdrawing group and deactivates the ring, directing meta to itself (C4 and C6), which are already substituted. Therefore, the regiochemical outcome of the bromination will be predominantly controlled by the powerful activating and ortho, para-directing ethoxy groups. The choice between the C3 and C5 positions would be influenced by the steric bulk of the substituents and the reaction conditions.

Derivatization Strategies via Functional Group Interconversions

The functional groups present in this compound, namely the bromo substituent, the methyl ester, and the ethoxy groups, offer several avenues for derivatization.

The bromine atom is a versatile handle for a variety of cross-coupling reactions. For example, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the C5 position. This allows for the synthesis of a wide array of derivatives with diverse functionalities.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. The carboxylic acid itself can serve as a key intermediate for further modifications.

The ethoxy groups are generally stable, but under harsh conditions, they could potentially be cleaved to reveal hydroxyl groups, which could then be further functionalized.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Product Functional Group |

| Bromo (C5) | Suzuki Coupling | Aryl/alkyl boronic acids, Pd catalyst, base | Aryl/alkyl |

| Stille Coupling | Organostannanes, Pd catalyst | Aryl/alkyl/vinyl | |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkene | |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkyne | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amine | |

| Methyl Ester (C2) | Hydrolysis | NaOH or KOH, then acid workup | Carboxylic acid |

| Amidation (from acid) | Amine, coupling agent (e.g., DCC, EDC) | Amide | |

| Reduction | LiAlH₄, NaBH₄ | Alcohol | |

| Ethoxy (C4, C6) | Ether Cleavage | Strong acids (e.g., HBr, BBr₃) | Hydroxyl |

Ester Hydrolysis and Amidation Reactions

The methyl ester functionality of this compound is a primary site for modification, allowing for conversion into the corresponding carboxylic acid or various amide derivatives.

Ester Hydrolysis: The hydrolysis of the methyl ester to 5-bromo-4,6-diethoxypicolinic acid is a fundamental transformation. This reaction is typically achieved under basic conditions. General procedures for ester hydrolysis involve the use of an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a suitable solvent system. nih.govchemicalforums.comyoutube.comuaeh.edu.mxcommonorganicchemistry.com Common solvent mixtures include combinations of water with organic solvents like tetrahydrofuran (B95107) (THF) or methanol to ensure solubility of the substrate. nih.govchemicalforums.comcommonorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the final carboxylic acid. While a specific experimental protocol for the hydrolysis of this compound is not detailed in available literature, the hydrolysis of its downstream products under similar conditions has been documented, suggesting the viability of this standard procedure.

Amidation Reactions: The conversion of this compound into amides (5-bromo-4,6-diethoxypicolinamides) can be envisioned through two main pathways. The first involves direct aminolysis, where the ester is heated with an amine, sometimes with a catalyst. However, this method is often inefficient. A more common and effective approach is a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting 5-bromo-4,6-diethoxypicolinic acid is then activated with a coupling agent (e.g., HATU, HOBt, or EDC) and reacted with a primary or secondary amine to form the desired amide. Detailed experimental procedures for the amidation of this compound are not readily found in peer-reviewed literature, but this two-step sequence represents a standard and reliable methodology in organic synthesis.

Bromine Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira couplings)

The bromine atom at the C5 position of the pyridine ring is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. A documented example of a Suzuki reaction involving this compound has been reported in the patent literature. In this specific instance, the compound was coupled with a boronic acid derivative to synthesize a more complex molecule. The reaction conditions employed highlight the typical components of a modern Suzuki coupling.

The reaction was carried out using a palladium catalyst, specifically palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand, S-Phos. Potassium phosphate (B84403) (K₃PO₄) was used as the base, and the reaction was conducted in a mixture of 1,4-dioxane (B91453) and water as the solvent system at an elevated temperature of 95 °C. These conditions facilitated the successful coupling of the aryl bromide with the boronic acid partner.

Table 1: Suzuki Coupling Reaction of this compound

| Component | Role | Specific Reagent |

| Aryl Halide | Substrate | This compound |

| Coupling Partner | Boronic Acid Derivative | 4-(1-(2,4-difluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-3,5-dimethylisoxazole |

| Catalyst | Palladium Source | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Stabilizing Ligand | S-Phos |

| Base | Activator | Potassium phosphate (K₃PO₄) |

| Solvent | Reaction Medium | 1,4-Dioxane / Water |

| Temperature | Reaction Condition | 95 °C |

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, representing another potential transformation for this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Despite the prevalence of this reaction for functionalizing aryl bromides, specific examples detailing the Sonogashira coupling of this compound are not available in the current scientific literature.

Modifications at the Alkoxy Positions

The two ethoxy groups at the C4 and C6 positions of the pyridine ring are generally stable ether linkages. However, under certain conditions, they can be modified, typically through cleavage (O-dealkylation) to reveal the corresponding hydroxyl groups (a pyridone or hydroxypyridine tautomer). This transformation usually requires harsh conditions, such as treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like hydrobromic acid (HBr). The selective mono- or di-de-ethylation could potentially be achieved by carefully controlling stoichiometry and reaction conditions. At present, there are no specific research findings in the public domain that detail the modification or cleavage of the ethoxy groups on this compound.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

¹H NMR Analysis (Proton Chemical Shifts, Coupling Patterns, Integration)

Proton NMR (¹H NMR) would be instrumental in identifying the number and types of hydrogen atoms present in the Methyl 5-bromo-4,6-diethoxypicolinate molecule. The expected ¹H NMR spectrum would show distinct signals corresponding to the aromatic proton on the pyridine (B92270) ring, the protons of the two ethoxy groups, and the protons of the methyl ester group. The chemical shifts (δ) would indicate the electronic environment of these protons. Coupling patterns (e.g., singlets, doublets, triplets, quartets) would reveal the number of neighboring protons, and the integration of the signals would correspond to the ratio of protons in each unique environment.

Interactive Data Table: Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Pyridine-H | - | Singlet | 1H |

| OCH₂ (Ethoxy) | - | Quartet | 4H |

| OCH₃ (Ester) | - | Singlet | 3H |

| CH₃ (Ethoxy) | - | Triplet | 6H |

| No experimental data is available to populate this table. |

¹³C NMR Analysis (Carbon Chemical Shifts, Multiplicity)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help to identify the type of carbon (e.g., aromatic, ester carbonyl, aliphatic). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ester) | - |

| C-Br (Pyridine) | - |

| C-O (Pyridine) | - |

| C-H (Pyridine) | - |

| C-N (Pyridine) | - |

| OCH₂ (Ethoxy) | - |

| OCH₃ (Ester) | - |

| CH₃ (Ethoxy) | - |

| No experimental data is available to populate this table. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): Would establish correlations between protons that are coupled to each other, for instance, between the -CH₂- and -CH₃ protons of the ethoxy groups.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Would reveal correlations between protons and the carbon atoms to which they are directly attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound. This high-precision measurement would allow for the unambiguous determination of its elemental formula (C₁₁H₁₄BrNO₄), confirming the presence of bromine and the number of carbon, hydrogen, nitrogen, and oxygen atoms.

Fragmentation Pathway Elucidation

By analyzing the fragmentation pattern of the molecular ion in the mass spectrum (e.g., using techniques like tandem mass spectrometry or MS/MS), the structural arrangement of the molecule can be further confirmed. The fragmentation pathways would likely involve the loss of the methyl ester group, the ethoxy groups, and potentially the bromine atom, leading to characteristic fragment ions that would support the proposed structure of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The structure of this compound contains several key functional groups: a pyridine ring, an ester group (methyl picolinate), two ethoxy groups, and a carbon-bromine bond. Each of these will give rise to characteristic absorption bands in the IR spectrum.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic/Pyridine) | Stretching | 3100-3000 | Medium to Weak |

| C-H (Aliphatic -CH₃, -CH₂) | Stretching | 3000-2850 | Medium to Strong |

| C=O (Ester) | Stretching | 1750-1735 | Strong |

| C=N, C=C (Pyridine Ring) | Stretching | 1600-1400 | Medium to Strong |

| C-O (Ester) | Stretching | 1300-1000 | Strong |

| C-O (Ethoxy Ether) | Stretching | 1260-1000 | Strong |

| C-Br | Stretching | 680-515 | Medium to Strong |

The aromatic C-H stretching vibrations of the pyridine ring are expected to appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl ester and the two ethoxy groups will be observed in the 3000-2850 cm⁻¹ region. One of the most prominent peaks in the spectrum will be the strong absorption band corresponding to the C=O stretching of the ester group, typically found in the 1750-1735 cm⁻¹ range.

The vibrations of the pyridine ring (C=C and C=N stretching) will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations of the ester and the two ethoxy ether linkages are expected to result in strong absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹. Finally, the presence of the bromine atom should give rise to a C-Br stretching band in the lower frequency region of the spectrum, typically between 680 and 515 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined and deposited. However, analysis of crystal structures of related substituted picolinates and other bromo-substituted aromatic compounds can provide insights into the potential solid-state conformation of this molecule.

For instance, studies on various substituted methyl picolinates reveal that the planarity of the pyridine ring is a common feature. The orientation of the methyl ester and other substituents relative to the ring can be influenced by steric and electronic factors, as well as by intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking.

Should single crystals of this compound become available, X-ray diffraction analysis would be expected to provide the following key structural parameters:

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c values |

| Unit Cell Angles (°) | α, β, γ values |

| Bond Lengths (Å) | Precise values for C-C, C-N, C-O, C=O, C-Br bonds |

| Bond Angles (°) | Precise values for angles within the pyridine ring and substituents |

| Torsion Angles (°) | Describing the orientation of the ester and ethoxy groups |

| Intermolecular Interactions | Presence of hydrogen bonds, halogen bonds, or π-stacking |

The determination of the crystal structure would provide unequivocal proof of the molecular connectivity and offer valuable information on the supramolecular chemistry of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 4,6 Diethoxypicolinate

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

This analysis would involve using computational methods, such as Density Functional Theory (DFT), to determine the most stable three-dimensional arrangement of atoms in Methyl 5-bromo-4,6-diethoxypicolinate. Once the optimized geometry is obtained, its electronic properties can be investigated. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). This visual representation is crucial for predicting how the molecule will interact with other chemical species.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties. For instance, theoretical calculations can estimate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infonih.gov These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. Additionally, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help assign experimental spectral bands to specific molecular vibrations. scispace.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

Conformational Analysis and Flexibility Studies

MD simulations can explore the different spatial arrangements (conformations) that this compound can adopt. By simulating the molecule's movement, researchers can identify the most stable conformations and understand the flexibility of different parts of the structure, such as the ethoxy and methyl ester groups.

Solvent Interaction Modeling

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the interactions between this compound and various solvent molecules. This modeling helps to understand solvation effects on the molecule's conformation and reactivity.

Future computational studies on this compound would be invaluable for elucidating its physicochemical properties and reactivity, providing a theoretical framework to complement and guide experimental research.

Prediction of Reactivity and Selectivity Parameters

Theoretical predictions of a molecule's reactivity and the selectivity of its reactions are fundamental aspects of computational chemistry. These investigations provide insights into the electronic structure and help to identify the most probable sites for electrophilic and nucleophilic attack.

Fukui functions are a key concept in Density Functional Theory (DFT) used to describe the electron density change of a molecule with respect to a change in the number of electrons. They are instrumental in identifying the most reactive sites within a molecule. Specifically, the Fukui function helps in predicting where an electrophile (an electron-seeking species) or a nucleophile (a nucleus-seeking species) is most likely to attack.

For this compound, a computational study would be required to calculate the Fukui functions. This would involve optimizing the geometry of the neutral molecule, as well as its cationic (electron removed) and anionic (electron added) states. The resulting data would allow for the creation of a map of electrophilic and nucleophilic sites on the molecule. However, as no such study has been published, a data table of Fukui indices for this compound cannot be generated.

Transition state modeling is a computational technique used to study the energy profile of a chemical reaction. It involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. This information is crucial for determining the activation energy of a reaction, and thus its rate.

For a molecule like this compound, transition state modeling could be applied to various potential reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the ester group. Such modeling would provide valuable insights into the reaction mechanisms and the factors influencing reaction feasibility and selectivity. Unfortunately, the scientific literature does not currently contain any studies on the transition state modeling for reactions involving this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Currently, there are no published, optimized synthetic routes specifically for Methyl 5-bromo-4,6-diethoxypicolinate. Future research should focus on developing efficient and environmentally sustainable synthetic methods. This could involve exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, to introduce the bromo- and ethoxy- substituents with high regioselectivity. The development of a scalable and cost-effective synthesis would be a critical first step to enable further investigation of this compound.

| Potential Synthetic Strategy | Key Advantages | Challenges to Address |

| Multi-step synthesis from a picolinic acid precursor | High degree of control over substituent placement. | Potentially lower overall yield and more complex purification steps. |

| Convergent synthesis approach | Increased efficiency by combining pre-functionalized fragments. | Requires careful planning of synthetic intermediates. |

| Flow chemistry-based synthesis | Improved reaction control, safety, and scalability. | Initial optimization of reaction conditions can be resource-intensive. |

Comprehensive Investigation of Allosteric Binding Mechanisms for HAT Modulation

Histone Acetyltransferases (HATs) are a critical class of enzymes involved in epigenetic regulation, and their modulation is a promising therapeutic strategy. The structure of this compound suggests it could potentially act as a modulator of HAT activity. Future research should aim to investigate its interaction with various HATs. A comprehensive study of its potential allosteric binding mechanisms would be of particular interest, as allosteric modulators can offer higher selectivity and novel modes of action compared to active-site inhibitors.

| Investigative Technique | Information Gained |

| X-ray Crystallography | High-resolution structural data of the compound bound to a HAT enzyme, revealing the binding site and key interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Insights into the dynamic interactions between the compound and the enzyme in solution. |

| Isothermal Titration Calorimetry (ITC) | Quantitative measurement of binding affinity, stoichiometry, and thermodynamic parameters. |

Integration with Advanced High-Throughput Screening Platforms for Identifying New Modulators

To discover novel modulators of HATs and other potential biological targets, this compound could be integrated into advanced high-throughput screening (HTS) platforms. A library of derivatives based on the this compound scaffold could be synthesized and screened against a panel of enzymes and receptors. This approach would rapidly identify potential lead compounds for further optimization.

Exploration of Off-Target Interactions and Selectivity Profiling in Research Systems

A crucial aspect of drug discovery is understanding a compound's selectivity. Future research should include a thorough investigation of the off-target interactions of this compound. This would involve screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify any unintended interactions. This selectivity profiling is essential for assessing the compound's potential for therapeutic development and minimizing potential side effects.

Design and Synthesis of Photoaffinity Probes for Spatiotemporal Control of Target Engagement

To further elucidate the molecular targets and mechanism of action of this compound, photoaffinity probes could be designed and synthesized. These probes would incorporate a photoreactive group and a reporter tag, allowing for covalent cross-linking to target proteins upon photoactivation. This powerful technique would enable the identification of direct binding partners in a cellular context, providing invaluable information about the compound's biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-bromo-4,6-diethoxypicolinate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via sequential etherification, esterification, and bromination. Key steps include:

- Etherification : Use of ethyl iodide or tosylates with a base (e.g., NaH) in anhydrous THF to introduce ethoxy groups at positions 4 and 6.

- Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) or via diazomethane.

- Bromination : Electrophilic aromatic bromination at position 5 using NBS (N-bromosuccinimide) in the presence of a Lewis acid (e.g., FeBr₃) or under radical conditions.

Critical parameters include temperature control (<0°C for bromination to avoid over-halogenation) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group splitting patterns, bromine’s deshielding effect).

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereoelectronic effects and validates the bromine position.

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and bromine isotopic patterns.

- IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and ether C-O vibrations.

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates brominated isomers.

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water for high-purity isolation.

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the regioselectivity of bromination in Methyl 4,6-diethoxypicolinate derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DCM vs. CCl₄), and catalyst loading (e.g., FeBr₃ vs. AlCl₃) to map regioselectivity trends.

- Radical vs. Electrophilic Pathways : Compare yields under radical initiators (e.g., AIBN) vs. Lewis acid conditions. Monitor by LC-MS to identify side products .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO), predicting bromine’s electrophilic susceptibility.

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate reaction environments. Validate against experimental UV-Vis or cyclic voltammetry data.

Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference XRD (for crystal packing effects ) with NMR/DFT to identify solvatomorphism or tautomeric shifts.

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ethoxy group rotation barriers).

Q. What statistical approaches are appropriate for analyzing variability in biological assay data involving this compound?

- Methodological Answer :

- Student’s t-test/Mann-Whitney U-test : Compare dose-response curves across replicates (e.g., IC₅₀ values in enzyme inhibition assays) .

- Spearman’s Rank Correlation : Assess relationships between substituent electronic parameters (Hammett σ) and bioactivity.

Q. How can the stability of this compound under different storage conditions be rigorously evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.

- Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.